molecular formula C11H7ClO B176493 5-Chloronaphthalene-1-carbaldehyde CAS No. 151222-57-0

5-Chloronaphthalene-1-carbaldehyde

Cat. No. B176493
M. Wt: 190.62 g/mol
InChI Key: ZKTLLQZEGPAYNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloronaphthalene-1-carbaldehyde may involve several methods. One of the most versatile and economical methods involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one . Other methods include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of 5-Chloronaphthalene-1-carbaldehyde is represented by the formula C11H7ClO . The molecular weight of the compound is 190.62 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloronaphthalene-1-carbaldehyde include a molecular weight of 190.62 g/mol . The compound’s density, boiling point, and melting point are not available .

Scientific Research Applications

  • Accurate Experimental Structure of 1-Chloronaphthalene

    • Field : Chemistry
    • Application : This research investigates the structure of isolated 1-chloronaphthalene .
    • Methods : The structure was investigated in a supersonic expansion by high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2-8 GHz frequency range .
    • Results : Accurate values of the rotational, centrifugal distortion, and nuclear quadrupole coupling constants for the only available conformer have been determined .
  • Novel cost-effective acceptor:P3HT based organic solar cells

    • Field : Materials Science
    • Application : This research focuses on the development of cost-effective organic solar cells .
    • Methods : The study presents four novel simplified non-fullerene acceptor (NFA) analogues to O-IDTBR for reducing the synthetic complexity .
    • Results : The best performing material combination reached an average efficiency of 5.39%, which led to an industrial readiness factor (i-FOM) of 0.26 .
  • Additive engineering for high-performance P3HT:non-fused ring electron

    • Field : Materials Science
    • Application : This research investigates the use of additives in the production of high-performance organic solar cells .
    • Methods : The study compares the performance of devices processed with different additives, including 1-chloronaphthalene .
    • Results : Devices processed with 1-methoxynaphthalene (1-MN) showed better phase separation and a higher power conversion efficiency (PCE) of 6.98% compared to those processed with 1-chloronaphthalene .
  • Simultaneous Detection of Chlorinated Polycyclic Aromatic Hydrocarbons
    • Field : Environmental Science
    • Application : This research focuses on the simultaneous detection of chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including polychlorinated naphthalenes (PCNs), in wastewater samples .
    • Methods : All these compounds could be analyzed by gas chromatography–electron ionization mass spectrometry in selected ion monitoring mode and separated on a DB-17ms column .
    • Results : The method detection and quantification limits were less than 27.6 ng/L and less than 91.9 ng/L respectively in the aqueous phase, and less than 0.18 ng/L and less than 0.61 ng/L respectively in the solid phase of 4-L wastewater samples .
  • Accurate Experimental Structure of 1-Chloronaphthalene

    • Field : Chemistry
    • Application : This research investigates the structure of isolated 1-chloronaphthalene .
    • Methods : The structure was investigated in a supersonic expansion by high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2-8 GHz frequency range .
    • Results : Accurate values of the rotational, centrifugal distortion, and nuclear quadrupole coupling constants for the only available conformer have been determined .
  • The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : This review highlights the recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions .
    • Methods : The study provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
    • Results : The research spans from 2014 to 2021, indicating ongoing interest and development in this area .

properties

IUPAC Name

5-chloronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTLLQZEGPAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576438
Record name 5-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronaphthalene-1-carbaldehyde

CAS RN

151222-57-0
Record name 5-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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